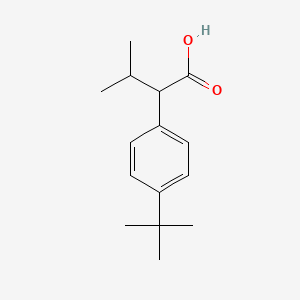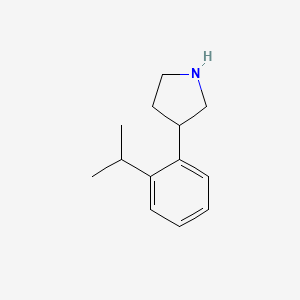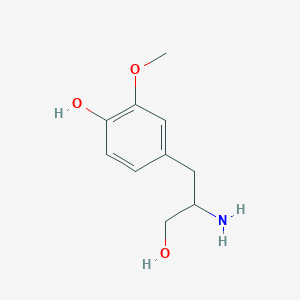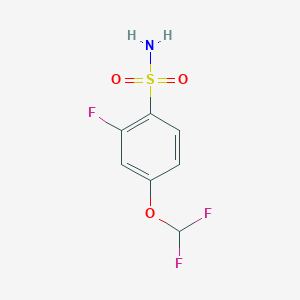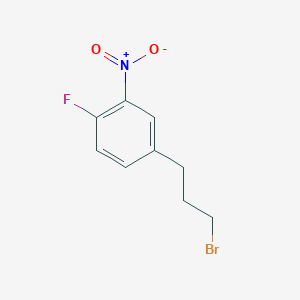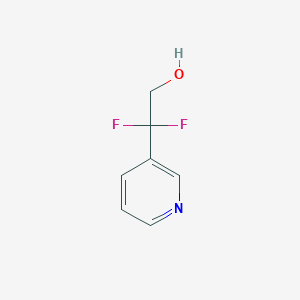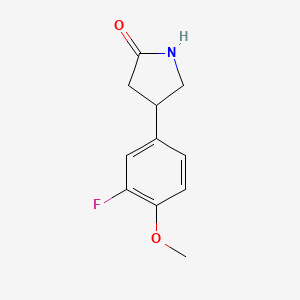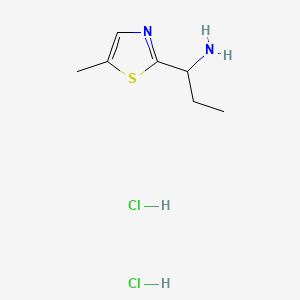
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride can be achieved through a one-pot three-component reaction. This involves the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . The reaction conditions typically include refluxing the mixture for several hours, followed by purification steps such as washing and drying .
Chemical Reactions Analysis
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and antiviral drugs due to its biological activity.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride involves its interaction with various molecular targets. For instance, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound may also interact with other enzymes and receptors, modulating biochemical pathways and physiological responses .
Comparison with Similar Compounds
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring with a propan-1-amine group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C7H14Cl2N2S |
|---|---|
Molecular Weight |
229.17 g/mol |
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-6(8)7-9-4-5(2)10-7;;/h4,6H,3,8H2,1-2H3;2*1H |
InChI Key |
NLAZEMUGUKYMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(S1)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
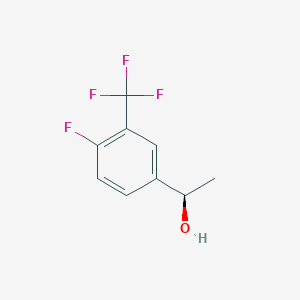
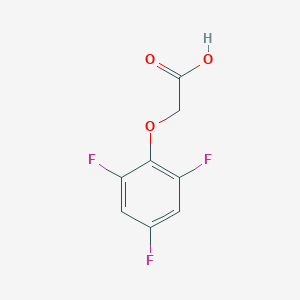
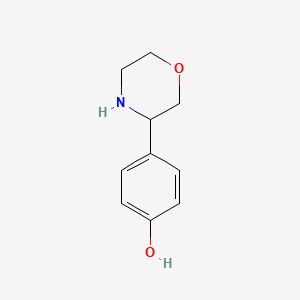
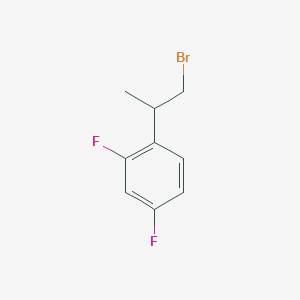
![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
